![molecular formula C14H13N3O B2633245 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470439-08-6](/img/structure/B2633245.png)
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
“4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” seems to be a complex organic compound. Similar compounds are often used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve nucleophilic and amidation reactions . Boronic acids and their derivatives are frequently used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Chemical Reactions Analysis
Boronic esters, which might be related to the compound , can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, boronic acid compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis Techniques : Research has demonstrated efficient methodologies for synthesizing quinoxaline derivatives, including "4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one". These methods emphasize the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials with unique properties (Abbiati et al., 2002).
Crystal Structure Determination : Studies have focused on determining the crystal structures of related compounds to understand their molecular configurations and interactions. This knowledge is vital for drug design and the development of materials with specific functions (Ullah et al., 2015).
Biological Applications
Antitumor Activity : Certain quinoxaline derivatives have shown promise as anticancer agents. Research into compounds like "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one" has revealed their potential to inhibit tumor growth and disrupt tumor vasculature, highlighting the therapeutic applications of quinoxaline derivatives in oncology (Cui et al., 2017).
Material Science Applications
Electrochemical and Photophysical Properties : Research into the electrochemical behavior and photophysical properties of quinoxaline derivatives has uncovered their potential applications in material science, particularly in developing new photoluminescent materials and electrochemical sensors (Gobetto et al., 2006).
Molecular Electronics and Fluorescence : Studies on the electronic structure and absorption spectra of quinoxaline derivatives have provided insights into their use in molecular electronics and as fluorescent probes. This research is crucial for developing new materials for electronic devices and fluorescent markers in biological research (Halim & Ibrahim, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQQXFZOFLKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
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